

understanding the keto-enol tautomerism in quinolin-2(1H)-one systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Quinoxalinol

Cat. No.: B048720

[Get Quote](#)

An In-depth Technical Guide to the Keto-Enol Tautomerism of Quinolin-2(1H)-one Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract

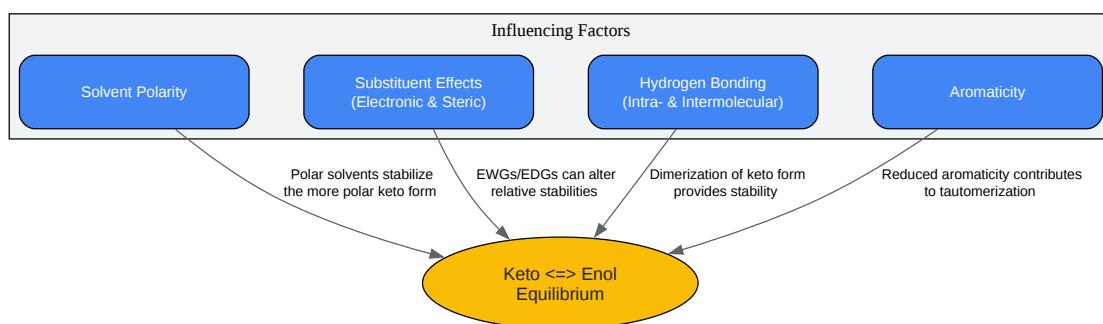
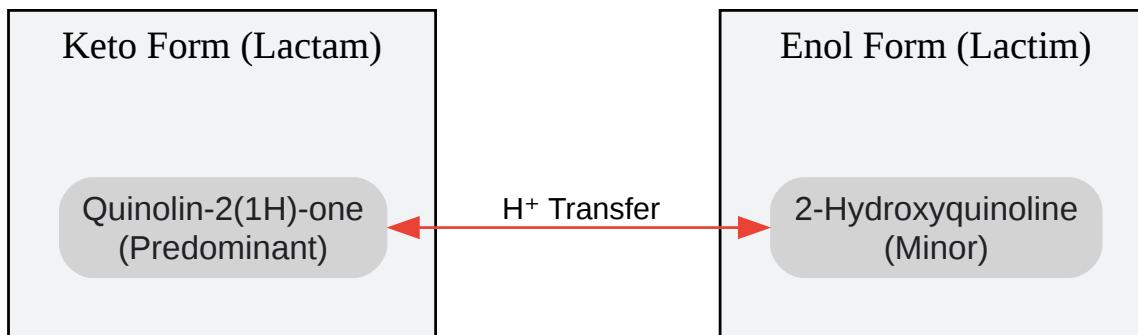
Quinolin-2(1H)-one and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds. A critical, yet often nuanced, aspect of their chemical behavior is prototropic tautomerism, specifically the keto-enol equilibrium between the quinolin-2(1H)-one (lactam) and 2-hydroxyquinoline (lactim) forms. The position of this equilibrium profoundly influences the molecule's physicochemical properties, including hydrogen bonding capacity, polarity, and three-dimensional shape. Consequently, it dictates how the molecule interacts with biological targets. This technical guide provides a comprehensive examination of the tautomerism in quinolin-2(1H)-one systems, presenting quantitative data, detailed experimental and computational protocols for characterization, and the key factors that govern the tautomeric preference.

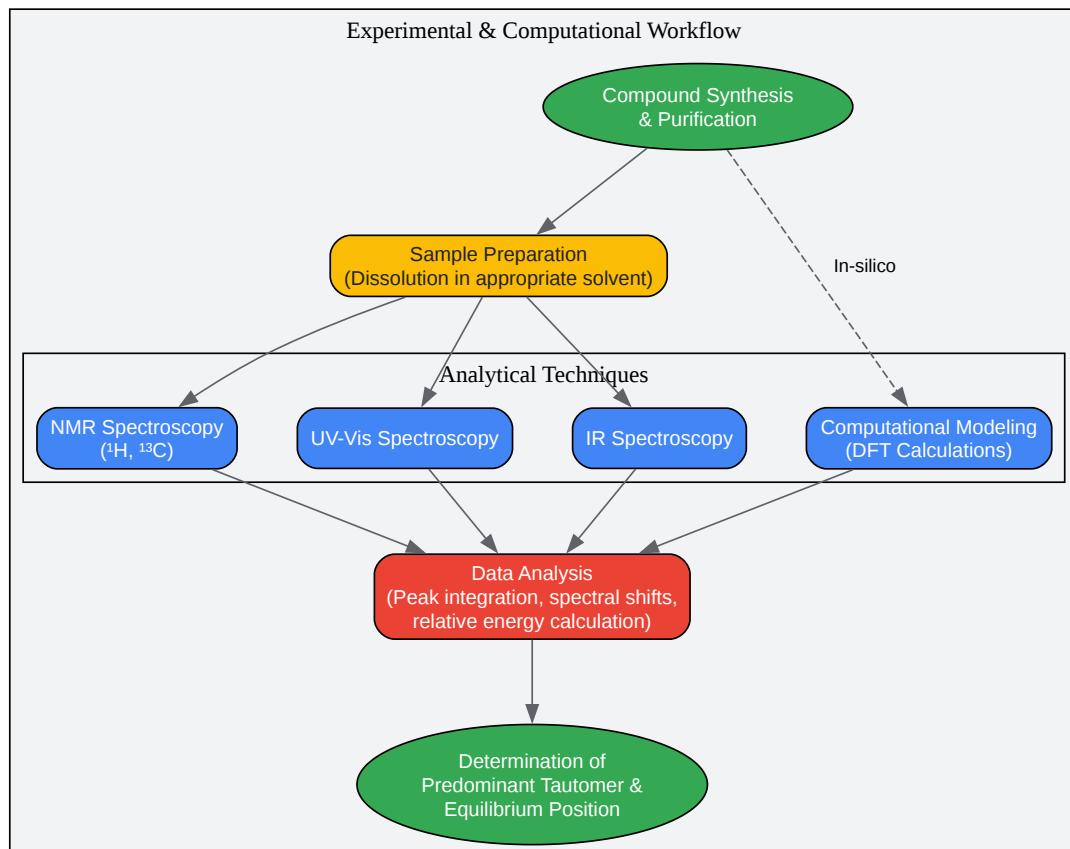
The Tautomeric Equilibrium: A Fundamental Overview

The keto-enol tautomerism of the quinolin-2-one core involves the migration of a proton between the nitrogen and oxygen atoms of the heterocyclic ring, accompanied by a shift in the position of a double bond.^[1] The two primary tautomers are:

- Keto (Lactam) Form: Quinolin-2(1H)-one
- Enol (Lactim) Form: 2-Hydroxyquinoline

Extensive spectroscopic and computational studies have demonstrated that the equilibrium overwhelmingly favors the keto (lactam) form in the solid state and in most solvents.[2][3] This preference is largely attributed to the superior thermodynamic stability of the cyclic amide (lactam) group compared to the iminol (lactim) group of the enol form.[3]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [understanding the keto-enol tautomerism in quinolin-2(1H)-one systems]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048720#understanding-the-keto-enol-tautomerism-in-quinolin-2-1h-one-systems>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

